Sakacin P/ Sakacin 674
Description
Sakacin P, also referred to as Sakacin 674 in Lactobacillus sakei Lb674 , is a class IIa bacteriocin known for its potent antilisterial activity. It is a heat-stable, ribosomally synthesized peptide with a molecular weight of ~2,560 Da . The gene cluster responsible for its production includes sppK, sppR, sppA, spiA, sppT, and sppE, which regulate biosynthesis, immunity, and transport . Sakacin P is widely studied for its application in food preservation, particularly in fermented meat products, due to its ability to inhibit Listeria monocytogenes .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KYYGNGVHCGKHSCTVDWGTAIGNIGNNAAANWATGGNAGWNK |
Origin of Product |
United States |
Scientific Research Applications
Applications in Food Preservation
- Antimicrobial Agent :
- Fermented Foods :
- Bio-preservation :
Production Conditions
Research indicates that the production efficiency of Sakacin P varies based on environmental conditions:
- Temperature : Optimal production occurs at lower temperatures (4–30 °C), with specific production rates being higher in defined media compared to complex media .
- pH Levels : Uncontrolled pH levels promote greater sakacin production compared to controlled environments .
- Nutrient Availability : The presence of certain nutrients (e.g., Tween-80) enhances sakacin production, while sodium chloride and trace metals have inhibitory effects .
Case Study 1: Inhibition of Listeria monocytogenes
A study demonstrated that Sakacin P could effectively inhibit Listeria monocytogenes in various food matrices. Transformants of Lactobacillus sakei expressing sakacin P showed comparable inhibition levels to those observed in wild-type strains .
Case Study 2: Production Optimization
Research on the optimization of sakacin production highlighted that using defined media significantly increased sakacin yield per cell mass compared to traditional complex media. This finding suggests potential industrial applications where controlled fermentation processes could enhance bacteriocin yields .
Comparison with Similar Compounds
Mechanism of Action
- Sakacin P/Sakacin 674 : Acts by dissipating the proton motive force (PMF) through pore formation in target cell membranes, leading to ion leakage and ATP depletion . Its production is induced by a short amphipathic peptide, which triggers a quorum-sensing regulatory system .
- Sakacin A : Exhibits a dual mechanism: rapid PMF dissipation and slower cell wall degradation via proteolytic activity on peptidoglycan . This contrasts with Sakacin P, which lacks direct cell wall lysis activity .
- Pediocin PA-1 and Enterocin A : These class IIa bacteriocins contain two disulfide bonds, enhancing structural stability and broadening activity against Gram-positive pathogens. Sakacin P, with a single disulfide bond, is more flexible and shows higher specificity for Listeria spp. .
- Sakacin ZFM225: A novel bacteriocin from L. sakei ZFM225, shares PMF disruption with Sakacin P but has a larger molecular weight (~4,300 Da) and broader antimicrobial spectrum .
Antimicrobial Spectrum and Potency
Genetic and Structural Features
- Sakacin P vs. Curvacin A: Despite 100% amino acid sequence identity, their gene clusters differ. Sakacin P (from L. sakei) and curvacin A (from L. curvatus) have distinct regulatory systems, explaining differences in production conditions and immunity .
- Sakacin P vs. Sakacin A : Sakacin A shares the conserved YGNGV motif with Sakacin P but has additional residues enabling cell wall degradation .
- Sakacin 674 : Originally identified in L. sakei Lb674, its gene cluster is nearly identical to Sakacin P but includes strain-specific regulatory elements .
Stability and Production Conditions
- Sakacin P : Maximally produced at 4–30°C in defined media (DML-B), with higher specific yield at low temperatures. Tween-80 enhances production, while NaCl reduces it .
- Sakacin A : Produced efficiently in low-cost media, with purification yields suitable for industrial applications .
- Sakacin G : Plasmid-encoded in L. curvatus ACU-1, allowing high expression levels compared to chromosomally encoded Sakacin P .
Resistance Mechanisms
- L. monocytogenes Resistance: Sakacin P-resistant strains exhibit downregulation of mpt (mannose-specific transporter) and altered sugar metabolism . Resistance correlates with reduced PMF sensitivity and biofilm formation .
Q & A
Q. What structural and functional characteristics differentiate Sakacin P from Sakacin 674?
Sakacin P and Sakacin 674 are class IIa bacteriocins produced by Lactobacillus sakei. Sakacin P consists of 43 amino acids (4436.6 Da) and shares high similarity with Sakacin 674, which also has 43 residues (4437.2 Da) . Structural differentiation relies on Edman degradation and mass spectrometry to resolve minor sequence variations, such as conserved YGNGV motifs in their N-terminal domains . Functional differences, such as antimicrobial spectrum or induction mechanisms, require comparative assays against target pathogens (e.g., Listeria monocytogenes) .
Q. What methodological approaches are employed to purify Sakacin P and Sakacin 674 from Lactobacillus sakei cultures?
Purification involves ammonium sulfate precipitation followed by sequential chromatography: ion exchange, hydrophobic interaction, and reversed-phase HPLC. Activity-guided fractionation using antimicrobial assays (e.g., agar diffusion with L. monocytogenes) ensures specificity . For Sakacin P, induction with a 0.2 ng/ml amphipathic peptide (IF) is critical to trigger production . Purity is validated via MALDI-TOF mass spectrometry and N-terminal sequencing .
Q. How do researchers confirm the genetic basis of Sakacin P production in Lactobacillus sakei?
The spp gene cluster (sppK, sppR, sppA, spiA, sppT, sppE) is analyzed via PCR amplification and sequencing. Mutagenesis studies (e.g., knockout of sppK or sppT) demonstrate their roles in regulation and secretion . Chromosomal localization is confirmed by Southern blotting or comparative genomic analysis, as Sakacin 674’s sakR gene is chromosomally encoded .
Advanced Research Questions
Q. How can researchers design experiments to investigate the autoregulatory mechanism of Sakacin P production?
The autoregulatory loop involves the induction factor (IF), a peptide that triggers sakacin P synthesis at ≥0.2 ng/ml. Experimental designs include:
Q. What strategies mitigate challenges in heterologous production of Sakacin P, such as low secretion efficiency?
Heterologous systems (e.g., Corynebacterium glutamicum) require optimization of Sec-dependent secretion signals. Automated workflows screen 23 signal peptides (e.g., LipB) via BioLector and bioreactor cultivations, monitoring antimicrobial activity with pHluorin2 assays to detect membrane damage . Codon optimization of sppA in E. coli with IPTG induction improves yield, though solubility issues necessitate ultrasonic cell disruption .
Q. How should conflicting data on bacteriocin co-production (e.g., Sakacin P, Q, and G in Lactobacillus curvatus) be resolved?
Co-production complicates activity attribution. Methodological steps include:
- HPLC fractionation : Isolate individual bacteriocins from cell-free supernatants .
- Mass spectrometry : Confirm molecular masses (e.g., 3832.6 Da for Sakacin G vs. 4437 Da for Sakacin P) .
- Knockout strains : Disable specific genes (e.g., sppA) to assess residual activity .
Q. What experimental frameworks validate the dual mechanism of action (PMF dissipation and cell wall lysis) in class IIa bacteriocins like Sakacin A/P?
- PMF assays : Measure transmembrane pH gradients using fluorescent probes (e.g., DiSC3(5)) in Listeria cells .
- Cell wall lysis : Purified peptidoglycan is treated with bacteriocin, followed by HPLC analysis of muropeptide fragments to detect bond cleavage .
- Time-kill curves : Compare bactericidal kinetics to differentiate immediate PMF effects vs. delayed lysis .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in bacteriocin activity assays across laboratories?
Standardize protocols for:
- Culture conditions : Use defined media (e.g., MRS broth) and consistent induction phases .
- Activity quantification : Normalize results to a reference strain (e.g., L. monocytogenes ATCC 15313) and report in AU/mL (Activity Units) .
- Data reporting : Include negative controls (e.g., heat-inactivated bacteriocin) and statistical validation of triplicate experiments .
Q. What bioinformatic tools are critical for analyzing bacteriocin gene clusters and their evolution?
- Cluster identification : BAGEL4 or antiSMASH for operon prediction .
- Phylogenetic analysis : Compare spp or sak clusters with related bacteriocins (e.g., plantaricin) using MAFFT or Clustal Omega .
- Structural modeling : Predict peptide tertiary structures via Rosetta or AlphaFold to link motifs to function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
